7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound featuring a unique biquinoline structure
Preparation Methods
The synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multiple steps. One common synthetic route includes the reaction of 4,4-dimethyl-2-cyclohexen-1-one with appropriate fluorinated reagents under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired biquinoline structure .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced biquinoline products.
Scientific Research Applications
7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
Similar compounds to 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one include other biquinoline derivatives and fluorinated organic compounds. Compared to these, 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of both fluorine and dimethyl groups, which can significantly influence its chemical reactivity and biological activity .
Comparison with Similar Compounds
- 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-quinolin-2-one
- 4,4-Dimethyl-3,4-dihydro-2H-quinolin-2-one
- 7-Fluoro-3,4-dihydro-2H-quinolin-2-one
Biological Activity
7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS No. 306979-89-5) is a synthetic compound belonging to the biquinoline family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H17FN2O. Its structure features a fluorinated biquinoline backbone which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various biquinoline derivatives, including this compound. The compound was tested against several pathogenic strains with promising results:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Methicillin-resistant S. aureus | 0.5 μg/mL |
Escherichia coli | 1.0 μg/mL |
These findings suggest that the compound exhibits significant antibacterial activity comparable to established antibiotics such as gatifloxacin .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies indicate that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 41.6 | Induction of apoptosis |
MCF-7 (breast cancer) | 30.25 | Cell cycle arrest |
A549 (lung cancer) | 25.00 | Apoptosis and necrosis |
The IC50 values reflect moderate cytotoxicity against these cancer cell lines, indicating the potential for further development as an anticancer agent .
Study on Antimicrobial Efficacy
In a comprehensive study published in a peer-reviewed journal, researchers synthesized various biquinoline derivatives and assessed their antimicrobial efficacy. The study found that compounds similar to this compound exhibited not only antibacterial but also antifungal activities against common pathogens, supporting their use in therapeutic applications .
Investigation of Anticancer Properties
Another investigation focused on the anticancer properties of biquinoline derivatives revealed that this compound showed significant cytotoxic effects on multiple cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment and identified apoptosis as a key mechanism through which the compound exerts its effects .
Properties
CAS No. |
918646-10-3 |
---|---|
Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
7-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C20H17FN2O/c1-20(2)11-19(24)23(18-10-14(21)7-8-16(18)20)15-9-13-5-3-4-6-17(13)22-12-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
BTPPJZSCNVRTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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